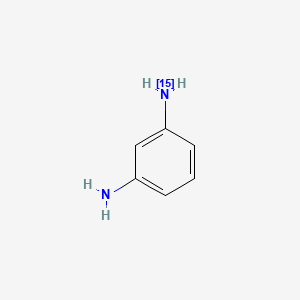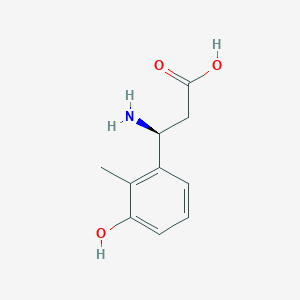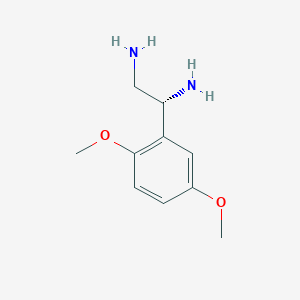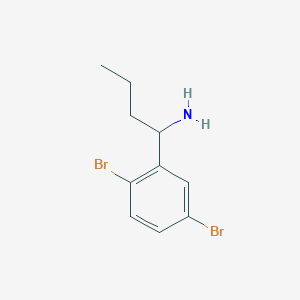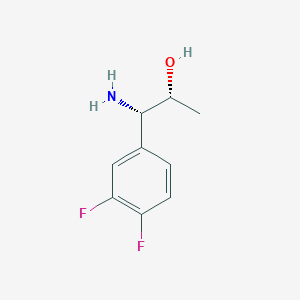![molecular formula C17H21NO5 B13046862 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate](/img/structure/B13046862.png)
5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl 8-ethyl 2-oxa-5-azaspiro[34]octane-5,8-dicarboxylate is a complex organic compound characterized by its spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diester and an amine. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the amine and facilitate the cyclization.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced via alkylation reactions. Benzyl bromide and ethyl iodide are commonly used alkylating agents in the presence of a base like potassium carbonate.
Oxidation and Esterification: The final steps may involve oxidation to introduce the oxo group and esterification to form the dicarboxylate esters. Reagents such as potassium permanganate for oxidation and methanol with sulfuric acid for esterification are typically employed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert oxo groups to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may also serve as a scaffold for the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism by which 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing biological pathways.
類似化合物との比較
Similar Compounds
2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate: This compound shares a similar spirocyclic core but differs in the substituents attached to the ring system.
5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate: Another variant with slight modifications in the functional groups.
Uniqueness
What sets this compound apart is its specific combination of benzyl and ethyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.
特性
分子式 |
C17H21NO5 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
5-O-benzyl 8-O-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-2-22-15(19)14-8-9-18(17(14)11-21-12-17)16(20)23-10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChIキー |
NHDOHLSXGFDYRL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(C12COC2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
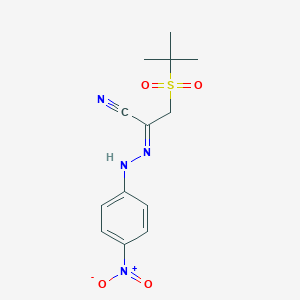
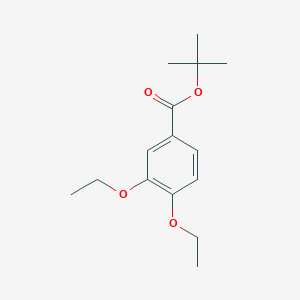

![6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13046819.png)
